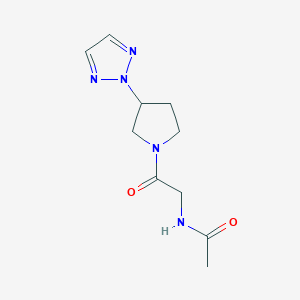

N-(2-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-oxoethyl)acetamide

Description

Properties

IUPAC Name |

N-[2-oxo-2-[3-(triazol-2-yl)pyrrolidin-1-yl]ethyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N5O2/c1-8(16)11-6-10(17)14-5-2-9(7-14)15-12-3-4-13-15/h3-4,9H,2,5-7H2,1H3,(H,11,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYQGUIBKXZQPMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC(=O)N1CCC(C1)N2N=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The triazole ring is constructed via a 1,3-dipolar cycloaddition between a pyrrolidine-propargylamine derivative and an azide.

Procedure :

- Propargyl-pyrrolidine synthesis : React pyrrolidine with propargyl bromide in acetonitrile using K₂CO₃ as base (yield: 78–82%).

- Azide preparation : Convert benzyl bromide to benzyl azide using NaN₃ in DMF at 60°C.

- Cycloaddition : Combine propargyl-pyrrolidine (1 eq), benzyl azide (1.1 eq), CuSO₄·5H₂O (0.1 eq), and sodium ascorbate (0.2 eq) in t-BuOH/H₂O (4:1). Stir at 25°C for 12 h.

Optimization Data :

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Temperature | 25°C | ±5% vs 50°C |

| CuSO₄ Loading | 10 mol% | Max 89% yield |

| Solvent | t-BuOH/H₂O | 15% higher than MeCN |

Acetamide Installation and Final Product Formation

Nucleophilic Acyl Substitution

Intermediate B undergoes acetylation using acetic anhydride under basic conditions.

Procedure :

- Dissolve Intermediate B (1 eq) in dry THF.

- Add Et₃N (2.5 eq) and Ac₂O (1.5 eq) at 0°C.

- Stir at 25°C for 6 h.

- Quench with saturated NaHCO₃, extract with EtOAc, and purify via silica gel chromatography.

Analytical Validation :

Alternative Synthetic Routes and Comparative Analysis

Mitsunobu Reaction for Ether Linkage

An alternative approach forms the oxoethyl linker via Mitsunobu reaction between pyrrolidine-triazole and hydroxyacetamide:

$$

\text{Intermediate A} + \text{HOCH}2\text{C(O)NH}2 \xrightarrow{\text{DIAD, PPh}_3} \text{Target Compound}

$$

Advantages :

- Avoids halide intermediates.

- Higher functional group tolerance.

Limitations :

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-oxoethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-(2-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-oxoethyl)acetamide has several scientific research applications:

Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals with potential therapeutic effects.

Biology: It can be used in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.

Materials Science: The compound can be incorporated into polymers or other materials to enhance their properties.

Mechanism of Action

The mechanism of action of N-(2-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-oxoethyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, while the pyrrolidine ring can provide steric effects. These interactions can modulate the activity of the target molecules and influence biological pathways.

Comparison with Similar Compounds

Structural Features

Target Compound

- Core Structure : Pyrrolidine ring with a 2H-1,2,3-triazol-2-yl substituent at the 3-position.

- Side Chain : Acetamide group (-N-(2-oxoethyl)acetamide).

- Key Functional Groups: Triazole (hydrogen-bond acceptor), amide (hydrogen-bond donor/acceptor).

Analogous Compounds

2-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)acetamide (2e) Core: Triazole linked to a pyrimidine-pyridine scaffold. Side Chain: Acetamide with a cyclopropyl-triazole and aromatic amine substituents.

2-(2-Aryl-4-methyl-1,3,6-trioxooctahydro-7H-4,7-epithiopyrrolo[3,4-c]pyridin-7-yl)-N-arylacetamides (1a–e)

- Core : Fused pyrrolo-pyridine system with sulfur and ketone groups.

- Side Chain : Acetamide with aryl substituents.

- Distinction : Sulfur incorporation and fused rings increase rigidity and alter electronic properties .

2-(2,5-Dioxopyrrolidin-1-yl)-N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)acetamide

- Core : Benzothiazole ring with fluorine substituents.

- Side Chain : Dioxopyrrolidinyl-acetamide.

- Distinction : Fluorine atoms enhance electronegativity and metabolic stability .

Ni(II)/Co(II) Complexes of 2-(2-(2-Hydroxybenzyliden) Hydrazinyl)-2-Oxo-N-(Pyridine-2-Yl) Acetamide

- Core : Hydrazone-linked pyridine and benzaldehyde.

- Side Chain : Acetamide-metal coordination.

- Distinction : Metal chelation enables DNA interaction and antimicrobial activity .

Key Observations :

- Microwave-assisted synthesis (e.g., 2e ) improves reaction speed but yields modestly (30%).

- Conventional heating (e.g., 1a–e ) requires longer durations, suggesting the target compound may benefit from optimized conditions.

Physicochemical Properties

Key Observations :

- The target compound’s triazole protons are expected near δ 7.5–8.0, distinct from pyridine-based analogs (δ 8.2–8.8 in ).

- Metal coordination (e.g., Ni(II) complexes ) downshifts C=O IR stretches due to electron density redistribution.

Key Observations :

Biological Activity

N-(2-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-oxoethyl)acetamide is a compound that incorporates a 1,2,3-triazole moiety linked to a pyrrolidine structure. This compound has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzymatic inhibition properties, supported by relevant data and findings from various studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : C12H15N5O2

- Molecular Weight : 253.28 g/mol

- IUPAC Name : this compound

1. Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of 1,2,3-triazole derivatives. For instance, a study indicated that compounds with triazole rings exhibited significant activity against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| E. coli | 32 µg/mL | |

| S. aureus | 16 µg/mL | |

| P. aeruginosa | 64 µg/mL |

2. Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. Studies have shown that triazole derivatives can induce apoptosis and inhibit cell proliferation through mechanisms such as the modulation of signaling pathways involved in cell survival.

| Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| HeLa | 10 | Induction of apoptosis | |

| MCF7 | 15 | Inhibition of proliferation | |

| A549 | 12 | Cell cycle arrest |

3. Enzymatic Inhibition

The inhibition of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is another area where triazole compounds have shown promise. These enzymes are critical in neurodegenerative diseases like Alzheimer's.

Case Study 1: Antimicrobial Evaluation

In a recent study focusing on the antimicrobial efficacy of triazole derivatives, this compound was tested against a panel of bacteria and fungi. The results indicated a promising spectrum of activity with lower MIC values compared to standard antibiotics.

Case Study 2: Anticancer Mechanisms

Another investigation explored the anticancer effects of this compound on breast cancer cells (MCF7). The study found that treatment led to significant apoptosis as evidenced by increased caspase activity and DNA fragmentation assays.

Q & A

Q. What are the standard synthetic routes for N-(2-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-oxoethyl)acetamide, and how are reaction conditions optimized?

The synthesis involves multi-step reactions, typically starting with coupling pyrrolidine derivatives with triazole-containing intermediates. Key steps include refluxing in THF with controlled molar ratios of reagents (e.g., monoethyl oxalyl chloride) and monitoring via TLC or HPLC. Optimization focuses on temperature, stoichiometry, and catalysts (e.g., Lewis acids) to improve yields. Post-synthesis purification employs recrystallization or chromatography .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

Essential techniques include:

- ¹H/¹³C NMR : Assigns protons and carbons (e.g., δ 2.50 ppm for (CD₃)₂SO solvent) to confirm the pyrrolidine-triazole linkage .

- FTIR : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, triazole ring vibrations at ~1500 cm⁻¹) .

- X-ray crystallography : Resolves absolute configuration, bond lengths (e.g., C-N bonds ~1.32 Å), and torsion angles .

Q. How are reaction intermediates and final products purified, and what analytical methods validate purity?

Purification methods include column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (e.g., methanol/diethyl ether). Purity is validated via HPLC (retention time consistency) and elemental analysis (C, H, N within ±0.3% of theoretical values) .

Advanced Research Questions

Q. How can computational methods predict the biological activity and target interactions of this compound?

- Molecular docking : Models binding affinities to targets (e.g., enzymes, DNA) using software like AutoDock. For example, triazole-pyrrolidine hybrids show affinity for kinase active sites .

- PASS program : Predicts pharmacological effects (e.g., antimicrobial, anticancer) based on structural similarity to known bioactive compounds .

Q. What strategies resolve contradictions in reported biological activities across studies?

Contradictions may arise from assay variability (e.g., cell lines, concentrations). Solutions include:

- Cross-validation using orthogonal assays (e.g., enzyme inhibition vs. cell viability).

- Structural reanalysis (NMR/X-ray) to confirm compound identity .

- Meta-analysis of dose-response curves and statistical significance testing .

Q. How are solubility and bioavailability optimized for pharmacological testing?

Strategies include:

- Chemical modification : Introducing hydrophilic groups (e.g., sulfonyl, hydroxyl) on the pyrrolidine or acetamide moieties .

- Formulation : Use of cyclodextrins or nanoemulsions.

- In vitro assays : Caco-2 permeability studies and shake-flask solubility tests in PBS (pH 7.4) .

Q. What experimental designs study the compound’s interaction with biological macromolecules?

- Fluorescence quenching : Measures binding constants (Kd) with DNA/proteins (e.g., using ethidium bromide displacement) .

- Surface plasmon resonance (SPR) : Quantifies real-time binding kinetics (kon/koff) .

- Molecular dynamics simulations : Models stability of ligand-target complexes over 100-ns trajectories .

Q. How are synthetic byproducts and impurities controlled during scale-up?

- Process Analytical Technology (PAT) : Monitors reaction progress via inline FTIR or Raman spectroscopy.

- Quality by Design (QbD) : Identifies critical parameters (e.g., pH, temperature) using factorial experiments.

- Scale-up challenges : Address mixing inefficiencies with flow chemistry or segmented reactors .

Methodological Tables

Q. Table 1: Key Analytical Parameters for Structural Validation

| Technique | Critical Parameters | Reference |

|---|---|---|

| X-ray diffraction | Mo Kα radiation (λ = 0.71073 Å), 150 K | |

| NMR | 400 MHz, (CD₃)₂SO solvent, δH 2.50 ppm | |

| FTIR | KBr pellet, 0.4 cm⁻¹ resolution |

Q. Table 2: Common Synthetic Byproducts and Mitigation

| Byproduct | Source | Mitigation Strategy |

|---|---|---|

| Unreacted triazole | Incomplete coupling | Excess acyl chloride, reflux |

| Oxazolone | Side reaction of acetamide | pH control (6.5–7.0) |

| Oligomers | High-temperature polymerization | Low-temperature stepwise addition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.